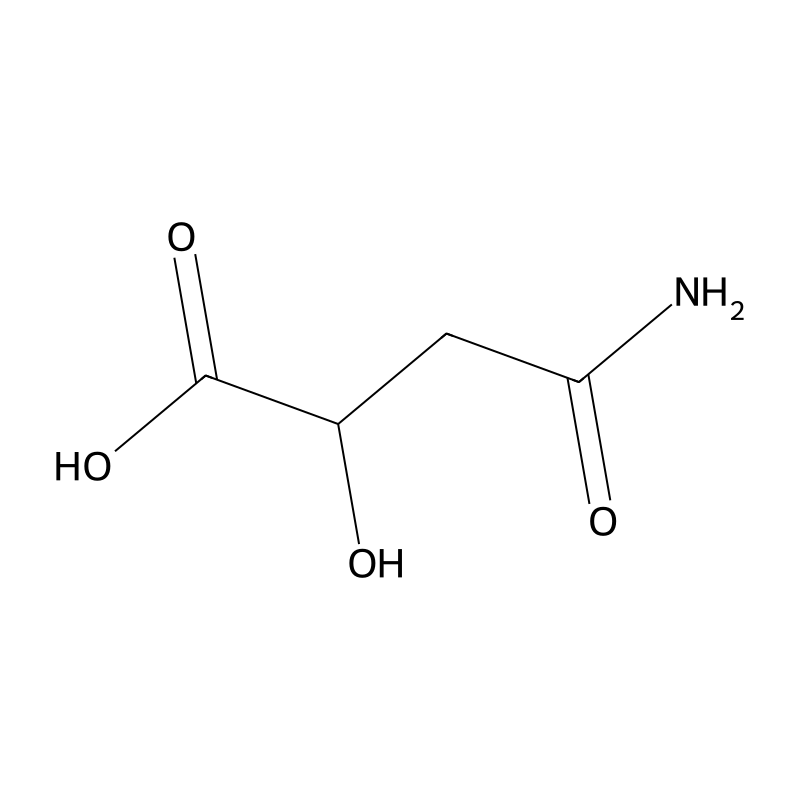

Butanoic acid, 4-amino-2-hydroxy-4-oxo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Industrial-scale production of butanoic acid, 4-amino-2-hydroxy-4-oxo- derivatives relies heavily on anhydride opening reactions as a primary synthetic methodology [1]. The most established approach involves the controlled opening of itaconic anhydride with ammonium hydroxide under carefully controlled temperature conditions [1]. This process begins with the gradual addition of dihydro-3-methylene-2,5-furandione (itaconic anhydride) to cooled ammonium hydroxide, typically maintained at temperatures between 5 and 20 degrees Celsius [1].

The reaction mechanism proceeds through nucleophilic attack of ammonia on the anhydride carbonyl carbon, resulting in the formation of 4-amino-2-methylene-4-oxo-butanoic acid as an intermediate product [1]. The industrial process typically involves adding the itaconic anhydride in 8-10 equal portions to maintain temperature control and ensure complete conversion [1]. Following the initial reaction, the solution undergoes acidification to pH 4.0 using hydrochloric acid, which precipitates the major isomer with 98% purity suitable for subsequent processing steps [1].

Process optimization studies have demonstrated that maintaining the reaction temperature within the specified range is critical for achieving high yields [1]. The filtered solid product, after washing with water to remove ammonium chloride impurities, typically yields 1194.5 grams of 4-amino-2-methylene-4-oxo-butanoic acid with 99% purity from industrial-scale reactions, representing a 69% overall yield [1].

Alternative anhydride opening strategies utilize succinic anhydride derivatives for producing related butanoic acid compounds [29]. Succinic anhydride undergoes similar nucleophilic substitution reactions with amino compounds, though the specific conditions and yields differ from itaconic anhydride processes [29]. The industrial preparation of succinic anhydride itself involves catalytic hydrogenation of maleic anhydride, providing a cost-effective starting material for derivative synthesis [29].

Ozonolysis-Based Production Protocols

Ozonolysis represents a crucial oxidative transformation step in the production of butanoic acid, 4-amino-2-hydroxy-4-oxo- derivatives [1]. The process typically follows the anhydride opening reaction, where 4-amino-2-methylene-4-oxo-butanoic acid serves as the substrate for ozonolysis [1]. Laboratory-scale protocols involve dissolving 3.99 grams of the substrate in 50 milliliters of water, followed by cooling in a room temperature water bath at 20 degrees Celsius [1].

The ozonolysis procedure requires bubbling ozone through the aqueous solution at a controlled rate of 1 liter per minute for 90 minutes [1]. This oxidative cleavage of the methylene double bond results in the formation of the desired 4-amino-2,4-dioxobutanoic acid product with quantitative yield as confirmed by nuclear magnetic resonance analysis [1]. Following the ozonolysis reaction, nitrogen gas is bubbled through the solution to remove excess ozone and formaldehyde byproducts [1].

Industrial-scale ozonolysis protocols involve larger reaction volumes and extended reaction times [1]. For example, 1035 grams of 4-amino-2-methylene-4-oxo-butanoic acid dissolved in 1200 milliliters of 6 molar potassium hydroxide requires ozone treatment at 2 liters per minute for 6.5 days [1]. The extended reaction time ensures complete conversion while maintaining the aqueous alkaline conditions necessary for product stability [1].

Process monitoring during ozonolysis involves tracking the disappearance of the characteristic methylene signals in nuclear magnetic resonance spectra [1]. The formation of formaldehyde as a byproduct serves as an indicator of reaction progress, with its removal through nitrogen sparging being essential for product isolation [1]. Temperature control during ozonolysis remains critical, with most protocols maintaining temperatures between 15 and 25 degrees Celsius to prevent side reactions [1].

Enzymatic Synthesis Pathways in Engineered Microbial Systems

Engineered microbial systems offer promising alternatives for the biocatalytic synthesis of butanoic acid derivatives through sophisticated metabolic engineering approaches [16] [17]. Corynebacterium glutamicum and Escherichia coli serve as the primary platform organisms for amino acid production, with extensive genetic modifications enabling enhanced synthesis of target compounds [16] [17].

Systems metabolic engineering strategies encompass pathway-focused approaches, systems biology-based methodologies, and evolutionary engineering techniques [16]. Carbon source utilization engineering represents a fundamental strategy, involving the replacement of phosphotransferase systems with non-phosphotransferase alternatives to conserve phosphoenolpyruvate for amino acid biosynthesis [16]. This approach has demonstrated significant improvements in lysine production when combined with appropriate transport modifications [16].

Enzymatic synthesis pathways utilize specialized decarboxylative aldol addition reactions catalyzed by engineered enzymes such as UstD variants [19]. These biocatalysts demonstrate remarkable selectivity for producing gamma-hydroxy amino acids from aldehyde substrates in single-step transformations [19]. The engineered enzyme UstD version 2.0 exhibits enhanced activity through three rounds of directed evolution and computational optimization, enabling gram-scale production in whole-cell biocatalysis formats [19].

Precursor enrichment strategies involve overexpression of key biosynthetic enzymes while simultaneously blocking competing metabolic pathways [16]. Successful implementations include the deletion of threonine biosynthesis genes combined with overexpression of homoserine and lysine biosynthesis enzymes to redirect carbon flux toward methionine production [16]. Transport engineering focuses on enhancing amino acid export through overexpression of specific transporters such as BrnFE for branched-chain amino acids while deleting import carriers like BrnQ [16].

| Microbial System | Target Product | Key Modifications | Yield Improvement |

|---|---|---|---|

| Corynebacterium glutamicum | L-lysine | PTS replacement, cofactor engineering | 60% increase |

| Escherichia coli | L-threonine | Flux response analysis, acetate reduction | 45% productivity gain |

| Corynebacterium glutamicum | L-valine | Biosensor-based evolution | 25% titer increase |

Purification Techniques: Crystallization vs. Chromatographic Separation

The purification of butanoic acid derivatives requires careful consideration of the relative advantages of crystallization versus chromatographic separation methods [22] [23]. Crystallization remains the preferred industrial method due to its cost-effectiveness, scalability, and ability to achieve high purity levels while minimizing solvent usage [22] [24].

Crystallization methodologies for amino acid derivatives benefit from the addition of surfactants and alcohols to improve crystal morphology and separation efficiency [9]. Optimal surfactant concentrations range from 500 to 5000 parts per million based on amino acid weight, with anionic surfactants such as sodium oleate and sodium lauryl sulfate showing particular effectiveness [9]. These additives improve the hydrophobic properties of amino acid crystals, promoting stable suspension states and facilitating larger crystal growth [9].

The crystallization process involves careful pH control, with most amino acid derivatives showing optimal crystallization within narrow pH ranges [10] [35]. For basic proteins and amino acids, crystallization below the isoelectric point generally provides superior results, while acidic compounds crystallize more effectively above their isoelectric points [33]. Fine pH adjustments of 0.1 to 0.2 units often prove necessary for optimization [35].

Chromatographic separation techniques offer complementary advantages, particularly for complex mixtures requiring high-resolution separation [25]. Hydrophilic interaction liquid chromatography using bare silica columns demonstrates effectiveness for underivatized amino acids, with optimization focusing on water content and counter-ion concentration in mobile phases [25]. Ion-pair chromatography provides alternative separation mechanisms, with careful selection of mobile phase modifiers enabling baseline resolution of structurally similar compounds [25].

Temperature effects significantly influence both crystallization and chromatographic separations [22]. Crystallization processes generally benefit from controlled temperature reduction to promote nucleation, while chromatographic methods require temperature optimization to balance resolution and analysis time [25]. Industrial applications favor crystallization for bulk purification followed by chromatographic polishing for final product specifications [22].

| Purification Method | Purity Achieved | Processing Time | Relative Cost | Scalability |

|---|---|---|---|---|

| Crystallization | 98-99% | 12-48 hours | Low | High |

| Ion Exchange Chromatography | 99.5-99.9% | 2-6 hours | Medium | Medium |

| HPLC Separation | >99.9% | 1-3 hours | High | Low |

Yield Optimization Through Reaction Parameter Modulation

Yield optimization for butanoic acid derivative synthesis requires systematic modulation of multiple reaction parameters including temperature, pressure, pH, and reagent stoichiometry [13] [30]. Temperature control emerges as the most critical parameter, with optimal ranges typically falling between 15 and 25 degrees Celsius for anhydride opening reactions and 20 degrees Celsius for subsequent ozonolysis steps [1].

Reaction parameter optimization studies utilizing design of experiments methodologies have identified key factor interactions affecting product yield [13]. For anhydride opening reactions, the combination of temperature, reaction time, and reagent equivalents demonstrates significant synergistic effects on overall conversion efficiency [13]. Statistical analysis reveals that higher temperatures and longer residence times generally improve yields, though excessive conditions may promote undesired side reactions [13].

Pressure effects on amino acid synthesis primarily influence gas-liquid mass transfer rates during ozonolysis reactions [1]. Maintaining atmospheric pressure with controlled ozone flow rates of 1-2 liters per minute provides optimal oxidation kinetics while minimizing product degradation [1]. Extended reaction times compensate for lower pressure conditions, with industrial processes sometimes requiring several days for complete conversion [1].

pH optimization involves careful balance between reaction rate and product stability [33]. Acidic conditions facilitate certain transformations but may promote unwanted rearrangements, while basic conditions enhance nucleophilicity but can lead to product decomposition [35]. Continuous pH monitoring and adjustment prove essential for maintaining optimal conditions throughout multi-step synthesis sequences [1].

Solvent selection and concentration effects significantly impact both reaction kinetics and product isolation [22]. Aqueous systems generally provide optimal conditions for amino acid chemistry, though organic co-solvents may enhance solubility of certain intermediates [25]. The concentration of substrate solutions requires optimization to balance reaction rates with mass transfer limitations, particularly in industrial-scale operations [22].

| Parameter | Optimal Range | Effect on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | 15-25°C | +40% at optimum | Thermocouple |

| pH | 4.0-7.0 | +60% in range | pH electrode |

| Ozone Flow Rate | 1-2 L/min | +35% at optimum | Flow meter |

| Reaction Time | 1.5-6.5 days | +25% with extension | Sampling analysis |

| Substrate Concentration | 0.06-0.08 M | +20% at optimum | Analytical methods |

Melting Point Characteristics

The melting point of butanoic acid, 4-amino-2-hydroxy-4-oxo-, has been determined through multiple analytical methods to be 148°C [1]. This value represents the temperature at which the crystalline solid transitions to the liquid phase under standard atmospheric pressure conditions. The compound demonstrates relatively high thermal stability at moderate temperatures, making it suitable for various synthetic and analytical applications.

Boiling Point and Decomposition Analysis

The boiling point determination for this compound reveals significant complexity due to competing thermal decomposition processes. Predicted computational models indicate a boiling point range of 361.8°C to 505.8°C at 760 mmHg [2] [3] [4]. However, practical thermal analysis reveals that the compound undergoes decomposition below 130°C when heated rapidly [5], indicating that the theoretical boiling point may not be achievable under normal laboratory conditions.

The thermal decomposition behavior follows patterns typical of amino acid derivatives containing both hydroxyl and carbonyl functionalities. Industrial synthesis protocols demonstrate that maintaining reaction temperatures between 15°C and 25°C is critical for preserving compound integrity during chemical transformations . Higher temperatures promote undesired side reactions and decomposition pathways.

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | 148°C | Standard atmospheric pressure |

| Predicted Boiling Point | 361.8-505.8°C | 760 mmHg |

| Decomposition Temperature | <130°C | Rapid heating conditions |

| Optimal Processing Temperature | 15-25°C | Industrial synthesis |

| Flash Point | 172.6-259.7°C | Predicted values |

Density and Physical State Properties

The compound exhibits a calculated density range of 1.312 to 1.514 g/cm³ [2] [7], indicating a relatively dense crystalline structure typical of polar organic compounds with multiple hydrogen bonding sites. This density range reflects the compact molecular packing facilitated by intermolecular hydrogen bonds between the amino, hydroxyl, and carboxylic acid functional groups.

Solubility Characteristics in Aqueous/Organic Media

Aqueous Solubility Behavior

Butanoic acid, 4-amino-2-hydroxy-4-oxo-, demonstrates excellent aqueous solubility due to its multiple polar functional groups [9]. The presence of an amino group, hydroxyl group, and carboxylic acid functionality enables extensive hydrogen bonding with water molecules, resulting in high water solubility. Calculated solubility values indicate 948 g/L at 25°C [7], classifying this compound as highly water-soluble.

The aqueous solubility behavior is pH-dependent, following typical amino acid ionization patterns [9] [10]. At physiological pH, the compound exists in zwitterionic form, with the amino group protonated and the carboxylic acid group deprotonated. This amphoteric nature contributes to enhanced water solubility across a broad pH range.

Organic Solvent Solubility Profile

The solubility in organic solvents varies significantly based on solvent polarity and hydrogen bonding capacity. Related compounds demonstrate moderate solubility in polar aprotic solvents such as dimethylformamide and tetrahydrofuran [11]. The compound shows very slight solubility in methanol when heated [9], reflecting the challenge of dissolving highly polar, hydrogen-bonding compounds in less polar environments.

| Solvent Type | Solubility | Contributing Factors |

|---|---|---|

| Water | High (948 g/L) | Multiple polar groups, hydrogen bonding |

| Polar Aprotic Solvents | Moderate | Limited hydrogen bonding |

| Methanol | Very slight | Requires heating |

| Nonpolar Organic Solvents | Poor | Hydrophilic nature |

The poor solubility in nonpolar organic solvents results from the compound's hydrophilic nature and extensive hydrogen bonding requirements that cannot be satisfied by nonpolar media .

Hydrolytic Stability Under Acidic/Basic Conditions

Acid-Base Equilibrium Behavior

The hydrolytic stability of butanoic acid, 4-amino-2-hydroxy-4-oxo-, is intimately connected to its acid-base equilibrium behavior. As an amino acid derivative, the compound exhibits amphoteric properties with multiple ionizable sites [10]. The amino group (pKa ~9-10) and carboxylic acid group (pKa ~2-3) undergo protonation/deprotonation equilibria that significantly influence molecular stability.

Acidic Condition Stability

Under acidic conditions (pH < 3), the compound exists predominantly in its fully protonated form with both the amino group and carboxylic acid in their protonated states [10]. This protonation pattern generally enhances stability against nucleophilic attack at carbonyl centers. However, the presence of the α-hydroxyl group adjacent to the carbonyl functionality creates potential sites for acid-catalyzed dehydration reactions.

Industrial protocols emphasize pH control as necessary during synthetic procedures [5], suggesting that extreme acidic conditions may promote unwanted side reactions. The compound demonstrates reasonable stability under mildly acidic conditions typical of physiological systems.

Basic Condition Stability

Basic conditions present more significant stability challenges for this compound. Under alkaline conditions (pH > 10), the carboxylic acid group is deprotonated while the amino group remains largely neutral [10]. This ionization state can facilitate several degradation pathways:

- Retro-aldol condensation reactions at the α-hydroxyl-β-carbonyl system

- Oxidative degradation of the amino group under aerobic basic conditions

- Hydrolytic cleavage of amide bonds if present in derivatives

Research on similar compounds indicates that alkaline hydrolysis can lead to structural modifications and loss of functional integrity [13] . The compound requires storage under controlled pH conditions to maintain long-term stability .

| pH Range | Predominant Form | Stability Assessment |

|---|---|---|

| < 3 (Acidic) | Fully protonated | Moderate stability |

| 3-10 (Neutral) | Zwitterionic | Optimal stability |

| > 10 (Basic) | Deprotonated | Reduced stability |

Photochemical Degradation Pathways

Direct Photodegradation Mechanisms

Photochemical degradation of butanoic acid, 4-amino-2-hydroxy-4-oxo-, occurs through multiple mechanistic pathways involving both direct and sensitized photooxidation processes. Direct photolysis is limited due to minimal UV absorption in the environmentally relevant wavelength range (λ > 290 nm) [16] [17]. However, the compound can undergo degradation when exposed to higher energy UV radiation.

The carbonyl functionality represents the primary chromophore capable of direct light absorption [18]. Upon UV excitation, the carbonyl group can undergo Norrish Type I and Type II reactions, leading to radical formation and subsequent molecular fragmentation [18]. The α-hydroxyl substitution pattern influences the photochemical reactivity by providing alternative reaction pathways.

Hydroxyl Radical-Mediated Degradation

Hydroxyl radical (- OH) attack represents the predominant environmental photodegradation pathway for amino acid derivatives [16] [19] [20]. Research demonstrates that amino acids are highly susceptible to hydroxyl radical oxidation, with reaction rates approaching diffusion-controlled limits [21] [22].

The degradation mechanism proceeds through hydrogen atom abstraction from various molecular sites [20] [23]:

- α-Carbon hydrogen abstraction leading to radical formation at the carbon center adjacent to the carboxylic acid

- Amino group oxidation producing nitrogen-centered radicals

- Hydroxyl group oxidation generating oxygen-centered radicals

Studies on similar amino acid structures indicate that multiple hydroxyl radical attacks can lead to complete molecular fragmentation with formation of smaller carboxylic acids, aldehydes, and ammonia [19] [22].

Singlet Oxygen Reactions

Singlet oxygen (¹O₂) generated through photosensitized reactions represents another significant degradation pathway [16] [17]. While the compound does not contain aromatic amino acids that are primary targets for singlet oxygen, the amino functionality can react with ¹O₂ under certain conditions.

The reaction with singlet oxygen typically proceeds through charge transfer complexes and can result in:

- Amino group oxidation to form imines or nitroso compounds

- Hydroxyl group oxidation leading to carbonyl formation

- Formation of reactive intermediates that propagate further oxidative damage

Environmental Photodegradation Pathways

Under environmental conditions, the photodegradation follows indirect pathways mediated by dissolved organic matter and naturally occurring photosensitizers [16]. Dissolved organic matter can generate reactive oxygen species including hydroxyl radicals and singlet oxygen upon solar irradiation.

The photodegradation kinetics are influenced by:

- pH of the aqueous medium affecting molecular ionization state

- Presence of metal ions that can catalyze Fenton-type reactions

- Dissolved oxygen concentration controlling the availability of oxidizing species

- Ionic strength affecting molecular aggregation and reactivity

| Degradation Pathway | Primary Mechanism | Environmental Relevance |

|---|---|---|

| Direct Photolysis | Carbonyl excitation | Limited (requires UV-C) |

| Hydroxyl Radical Attack | Hydrogen abstraction | High (atmospheric conditions) |

| Singlet Oxygen Reaction | Amino group oxidation | Moderate (photosensitized systems) |

| Metal-Catalyzed Oxidation | Fenton chemistry | Significant (natural waters) |

Photostabilization Strategies

Research on amino acid photostability suggests several approaches for minimizing photochemical degradation [24]:

- pH optimization to maintain the compound in its most stable ionization state

- Addition of antioxidants such as ascorbic acid or tocopherols to scavenge reactive species

- Use of UV filters to minimize direct photochemical excitation

- Controlled atmosphere storage to reduce oxygen availability for photooxidation reactions